2-(2-Bromophenyl)succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695852 | |

| Record name | 2-(2-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-82-6 | |

| Record name | 2-(2-Bromophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in various scientific domains. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications. With a focus on scientific integrity, we explore the rationale behind its use in pharmaceutical synthesis and analytical characterization, supported by authoritative references and practical, step-by-step protocols.

This compound, identified by the CAS Number 20608-82-6 , is a substituted derivative of butanedioic acid (succinic acid).[1][2][3][4][5] The presence of the bromophenyl group imparts specific reactivity and properties, making it a valuable building block in organic synthesis. Its IUPAC name is 2-(2-bromophenyl)butanedioic acid.[1][5][6]

Core Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 20608-82-6 | [1][2][3][4][5][6] |

| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][5][6] |

| Molecular Formula | C10H9BrO4 | [2][3][4][5] |

| Molecular Weight | 273.08 g/mol | [2][7][8] |

| PubChem CID | 53407298 | [1] |

| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 365.1 ± 27.0 °C (Predicted) | [2] |

| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.36 ± 0.10 (Predicted) | [5] |

| Appearance | Off-white solid (Isomer data) | [7] |

Structural Representation

The molecular structure is fundamental to its reactivity. The succinic acid backbone provides two carboxylic acid groups, while the ortho-positioned bromine atom on the phenyl ring can influence electronic properties and serve as a handle for further chemical transformations.

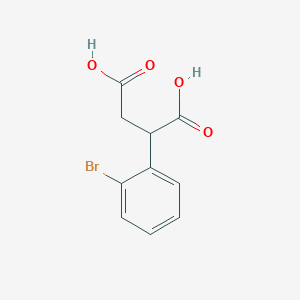

Caption: Chemical structure of this compound.

It is crucial for researchers to distinguish this compound from its isomers, 2-(3-bromophenyl)succinic acid (CAS 69006-89-9) and 2-(4-bromophenyl)succinic acid (CAS 71471-40-4), as their differing substitution patterns lead to distinct chemical behaviors and applications.[7][8]

Synthesis and Mechanistic Insights

For illustrative purposes, a related synthesis of α-bromophenylacetic acid from phenylacetic acid demonstrates a common bromination strategy.[9] This reaction utilizes N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). The choice of a radical initiator is critical as it facilitates the formation of a bromine radical, which then selectively abstracts a hydrogen atom from the α-carbon, leading to bromination at the desired position. This mechanistic choice ensures high yield and specificity.[9]

Illustrative Synthesis Workflow: Radical Bromination

The following workflow outlines the key steps in a typical radical bromination reaction, a foundational technique in the synthesis of halogenated organic intermediates.

Caption: Generalized workflow for radical bromination synthesis.

Protocol: General Procedure for Synthesis of α-Bromophenylacetic Acid

This protocol is adapted from a known procedure and serves as a self-validating system for synthesizing a related compound.[9]

-

Reaction Setup: In a dry, two-necked flask equipped with a condenser, combine 2-phenylacetic acid (e.g., 2.77 mmol), N-bromosuccinimide (NBS, 3.05 mmol), and a suitable solvent such as carbon tetrachloride (5.5 mL).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.14 mmol), to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. The causality for heating is to provide the necessary activation energy for the homolytic cleavage of the initiator, thus generating the radicals needed for the reaction to proceed.

-

Monitoring (Self-Validation): The progress of the reaction should be monitored to ensure the complete consumption of the starting material. This is typically achieved using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a non-polar solvent like hexane (10.0 mL) to precipitate the succinimide byproduct, and filter the solid.

-

Purification: Remove the solvent from the filtrate via rotary evaporation. The crude product is then purified by silica gel column chromatography to yield the pure α-bromophenylacetic acid.[9]

Applications in Drug Development and Research

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]

Pharmaceutical Synthesis

The compound serves as a crucial building block for various pharmaceutical agents. Its structure is particularly relevant for drugs targeting neurological disorders.[1] The succinic acid moiety is a well-established component in pharmaceutical science, often used to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[10][11]

-

As a Counter-ion: The carboxylic acid groups can form salts with basic (amine-containing) drug molecules. This transformation into a succinate salt can significantly enhance a drug's aqueous solubility and, consequently, its bioavailability.[10][11] This is a key strategy for formulating poorly soluble APIs.

-

As a pH Regulator: The buffering capacity of the dicarboxylic acid can be used to maintain a stable pH in drug formulations, which is critical for preventing the degradation of sensitive APIs and ensuring their potency over the shelf life.[10][11]

-

As a Synthetic Intermediate: The bromophenyl group allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures required for modern therapeutics.

Broader Research Applications

Beyond pharmaceuticals, its utility extends to other research areas:

-

Organic Synthesis: It is a key reagent for creating complex organic molecules with specific, desired properties for academic and industrial research.[1]

-

Biochemical Research: This compound and its derivatives can be used as probes to study enzyme interactions and metabolic pathways, offering insights into biological processes that could become future therapeutic targets.[1]

-

Materials Science: It is employed in the development of new materials, such as specialty polymers and resins, where its structure can impart unique thermal or mechanical properties.[1]

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its application in research and development. While specific assays for this exact molecule are proprietary, standard analytical techniques for organic acids are applicable. High-Performance Liquid Chromatography (HPLC) is a common and robust method.

Analytical Workflow: HPLC-UV

A reliable analytical workflow is essential for quality control, ensuring the material meets the required specifications for subsequent use.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS#: 20608-82-6 [m.chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

2-(2-Bromophenyl)succinic acid molecular weight

An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 20608-82-6), a pivotal intermediate in various fields of chemical science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies robust analytical methods for quality control, and explores its significant applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization of this versatile molecule.

Physicochemical Properties and Identification

This compound, systematically named 2-(2-bromophenyl)butanedioic acid, is a dicarboxylic acid featuring a bromophenyl substituent.[1][3] This structure imparts specific reactivity and properties that make it a valuable building block in targeted synthesis.

Caption: Chemical structure of this compound.

The key identifying and physical properties of the compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][3] |

| CAS Number | 20608-82-6 | [1][2][4] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][4] |

| Molecular Weight | 273.08 g/mol | [2][3][5] |

| Predicted Density | 1.691 ± 0.06 g/cm³ | [2][3] |

| Predicted Boiling Point | 365.1 ± 27.0 °C at 760 mmHg | [2] |

| Predicted pKa | 3.36 ± 0.10 | [3] |

| Appearance | White solid | [5] |

| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The synthesis of this compound requires a strategic approach to introduce the succinic acid moiety to the bromophenyl ring. While multiple synthetic routes are conceivable, a common strategy involves the nucleophilic attack of a succinate derivative on an activated bromophenyl precursor.

Representative Synthesis Protocol

This protocol describes a plausible method based on established organic chemistry principles. The reaction involves the alkylation of a diethyl succinate enolate with 2-bromobenzyl bromide, followed by hydrolysis.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve diethyl succinate (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.0 equivalent) to the solution while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is critical: a strong, hindered base is required to deprotonate the α-carbon of the ester without competing in a nucleophilic attack on the ester carbonyl.

-

Alkylation: Add a solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl 2-(2-bromobenzyl)succinate.

-

Hydrolysis: Dissolve the crude diester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Acidification and Isolation: After cooling to room temperature, remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to a pH of ~1-2 using concentrated hydrochloric acid (HCl), which will precipitate the dicarboxylic acid.

-

Final Collection: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Purification Protocol: Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the method of choice for crystalline solids.

-

Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid, indicating saturation.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly. The self-validating nature of this protocol is confirmed by subsequent analytical characterization, which should show a significant reduction in impurities.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A multi-technique approach ensures comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic molecules.[6] A reverse-phase method is typically employed for compounds of this polarity.

| Parameter | Recommended Conditions |

| Column | C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm. The choice of wavelength is based on the chromophores present (phenyl ring and carboxylic acids). |

| Injection Volume | 10 µL |

| Sample Prep | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7.0-7.8 ppm range), the methine proton adjacent to the phenyl ring, and the diastereotopic methylene protons of the succinate backbone.

-

¹³C NMR: Will confirm the presence of 10 distinct carbon environments, including the two carbonyl carbons (typically >170 ppm), the six aromatic carbons, and the two aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight.

-

Technique: Electrospray Ionization (ESI) in negative mode is ideal for dicarboxylic acids, detecting the [M-H]⁻ ion.

-

Expected Mass: The analysis should reveal a cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), providing definitive confirmation of the presence of one bromine atom. The expected monoisotopic mass is 271.9684 Da.[3]

Caption: A standard analytical workflow for quality control validation.

Applications in Research and Development

The utility of this compound stems from its bifunctional nature: the carboxylic acid groups allow for derivatization (e.g., esterification, amidation), while the bromophenyl group is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] It is particularly valuable in creating molecules targeting neurological disorders, where the specific substitution pattern can influence binding affinity and pharmacological profiles.[1] The succinic acid backbone can also improve the pharmacokinetic properties of a drug candidate, such as solubility.

-

Organic Synthesis: In a broader context, it is employed as a versatile scaffold in organic chemistry to prepare complex molecules with defined stereochemistry and functionality.[1][7]

-

Material Science: The compound is used in the development of novel polymers and materials.[1] Its incorporation into polymer chains can introduce unique thermal, mechanical, or optical properties.[1]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations often suggest storage at refrigerated temperatures (e.g., 0-8 °C) to ensure long-term stability.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its molecular weight of 273.08 g/mol and its versatile structure make it indispensable in modern pharmaceutical and materials science research.[2][4][5] The successful application of this compound is contingent upon the ability to synthesize it in high purity and to verify its quality through rigorous, multi-faceted analytical characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this important building block into their development workflows.

References

- This compound | 20608-82-6. J&K Scientific LLC.

- 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS. ChemicalBook.

- ÁCIDO 2-(2-BROMO-FENILO)-SUCCÍNICO 20608-82-6 wiki. Guidechem.

- 2-(3-Bromophenyl)succinic acid. Chem-Impex.

- 2-(4-Bromophenyl)succinic acid. Chem-Impex.

- 2-(2-Bromo-phenyl)-succinic acid. Appchem.

- 2-(4-Bromophenyl)succinic acid | 71471-40-4. J&K Scientific LLC.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

- HPLC Methods for analysis of Succinic acid.

- Rapid screening procedures for identification of succinic acid producers. Journal of Biochemical and Biophysical Methods.

- HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. SIELC Technologies.

Sources

An In-depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is not uncommon to encounter target molecules with sparse representation in the existing literature. 2-(2-Bromophenyl)succinic acid is one such compound. While its constituent parts—a brominated aromatic ring and a succinic acid moiety—are well-understood, detailed experimental data for this specific combination remains elusive. This guide, therefore, moves beyond a simple recitation of known facts. Instead, it leverages fundamental principles of organic chemistry and draws upon established reaction mechanisms to provide a comprehensive theoretical and practical framework for the synthesis, characterization, and potential application of this intriguing molecule. Every protocol and data prediction herein is built upon a foundation of scientific integrity, designed to be a self-validating system for the researcher venturing into the synthesis and application of this and related compounds.

Introduction and Molecular Overview

This compound, with the IUPAC name 2-(2-bromophenyl)butanedioic acid, is an aromatic dicarboxylic acid. Its structure is characterized by a succinic acid backbone where one of the alpha-carbons is substituted with a 2-bromophenyl group. This seemingly simple molecule holds significant potential as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceuticals and materials science.[1]

The presence of three key functional and structural features dictates its chemical personality:

-

The Carboxylic Acid Groups: Two carboxylic acid moieties provide sites for a variety of chemical transformations, including esterification, amidation, and salt formation. They also impart water solubility and the ability to participate in hydrogen bonding.

-

The Chiral Center: The alpha-carbon bonded to the bromophenyl group is a stereocenter, meaning the molecule can exist as a racemic mixture of enantiomers or in enantiomerically pure forms. This is of particular importance in drug development, where stereochemistry often dictates biological activity.

-

The 2-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of further molecular complexity. Its position at the ortho position can also induce steric effects that influence the molecule's conformation and reactivity.

This guide will provide a detailed exploration of these features, offering both theoretical predictions and practical, step-by-step protocols for the synthesis and characterization of this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data, the following properties are a combination of information from chemical suppliers and predictions based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| CAS Number | 20608-82-6 | J&K Scientific LLC[1] |

| Molecular Formula | C₁₀H₉BrO₄ | ChemicalBook[2] |

| Molecular Weight | 273.08 g/mol | ChemicalBook[2] |

| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | J&K Scientific LLC[1] |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | J&K Scientific LLC[1] |

| Boiling Point (Predicted) | 365.1 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.691 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine atom may be shifted further downfield.

-

Methine Proton (1H): The proton on the chiral carbon (α to the phenyl ring and a carboxyl group) will likely appear as a multiplet (a doublet of doublets or a triplet) around δ 4.0-4.5 ppm.

-

Methylene Protons (2H): The two protons of the CH₂ group will be diastereotopic due to the adjacent chiral center. They will likely appear as two separate multiplets (or a complex multiplet) in the range of δ 2.8-3.5 ppm.

-

Carboxylic Acid Protons (2H): Two broad singlets are expected at δ 10-13 ppm, which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbons (2C): Two peaks are expected in the range of δ 170-180 ppm.

-

Aromatic Carbons (6C): Six distinct peaks are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

Methine Carbon (1C): The chiral carbon is expected to appear around δ 45-55 ppm.

-

Methylene Carbon (1C): The CH₂ carbon is expected around δ 35-45 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expect to see two peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 272 and 274, with nearly equal intensity.

-

Fragmentation: Common fragmentation patterns would include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the bond between the alpha and beta carbons of the succinic acid backbone.

Proposed Synthesis Methodologies

Given the absence of a documented synthesis for this compound, we can propose several plausible synthetic routes based on well-established organic reactions. The Stobbe condensation is a particularly promising approach.

Proposed Synthesis Workflow: Stobbe Condensation

The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.[3] This reaction is highly effective for forming the carbon-carbon bond necessary to create aryl-substituted succinic acids.

Caption: Proposed three-step synthesis of this compound via Stobbe condensation.

Experimental Protocol: Stobbe Condensation Route

Step 1: Synthesis of the Alkenyl Half-Ester Intermediate

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 200 mL of anhydrous ethanol.

-

Base Addition: While stirring under a nitrogen atmosphere, carefully add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add diethyl succinate (1.1 equivalents).

-

Aldehyde Addition: Add 2-bromobenzaldehyde (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid. The alkenyl half-ester should precipitate as a solid or oil.

-

Isolation: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkenyl half-ester.

Step 2: Reduction of the Double Bond

-

Setup: In a hydrogenation vessel, dissolve the crude alkenyl half-ester from Step 1 in 200 mL of ethanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5 mol%).

-

Hydrogenation: Subject the mixture to hydrogenation (H₂ gas at 50 psi) at room temperature with vigorous stirring until the uptake of hydrogen ceases.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound diethyl ester.

Step 3: Hydrolysis to the Dicarboxylic Acid

-

Setup: To a 500 mL round-bottom flask, add the crude ester from Step 2 and 150 mL of a 10% aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours until the hydrolysis is complete (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. The desired this compound should precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified product.

Reactivity and Potential Applications

The synthetic utility of this compound is significant, primarily leveraging the reactivity of its carboxylic acid groups and the bromo-aromatic moiety.

Reactions of the Carboxylic Acid Groups

The two carboxylic acid groups can be readily converted into a variety of derivatives:

-

Esters: Reaction with alcohols under acidic conditions will yield the corresponding mono- or di-esters.

-

Amides: Activation of the carboxylic acids (e.g., with thionyl chloride to form the diacyl chloride) followed by reaction with amines will produce amides.

-

Anhydrides: Intramolecular dehydration can lead to the formation of a cyclic anhydride.

These transformations are fundamental in medicinal chemistry for creating prodrugs with improved pharmacokinetic properties or for building more complex molecular architectures.

Reactions of the 2-Bromophenyl Group

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Caption: Potential cross-coupling reactions of the 2-bromophenyl group.

Applications in Drug Development

Aryl succinic acid derivatives are known to be potent inhibitors of various enzymes.[2] The structural motif of this compound makes it an attractive scaffold for the development of novel therapeutic agents. For instance, it could serve as a starting point for the synthesis of inhibitors for enzymes with aromatic binding pockets adjacent to a dicarboxylic acid recognition site. The potential to further functionalize the aromatic ring via cross-coupling reactions allows for the generation of a diverse library of compounds for screening against various biological targets. It is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of significant synthetic potential that is currently underrepresented in the chemical literature. This guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications, grounded in established chemical principles. The proposed Stobbe condensation route offers a robust and logical pathway for its preparation. The true value of this compound will undoubtedly be realized as researchers and drug development professionals begin to explore its utility as a versatile building block in the creation of novel and complex molecules.

References

Sources

A-Z Guide to 2-(2-Bromophenyl)succinic Acid Synthesis: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)succinic acid is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for a variety of complex molecules and pharmaceutical agents, particularly those targeting neurological disorders.[1] This guide provides an in-depth technical overview of the primary synthetic pathways to this target molecule. We will dissect the Stobbe condensation as the principal and most efficient route, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of critical process parameters. Alternative strategies are also briefly explored to provide a comprehensive landscape of available synthetic methodologies. The content herein is structured to deliver not just procedural steps but also the underlying chemical logic, empowering researchers to adapt and troubleshoot these methods effectively.

Introduction: Significance and Synthetic Strategy

The utility of this compound lies in its bifunctional nature. The succinic acid moiety provides two carboxylic acid groups that can be differentially functionalized, while the 2-bromophenyl group is primed for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. This makes it an ideal scaffold for building libraries of drug candidates.

From a retrosynthetic perspective, the most logical disconnection is at the Cα-aryl bond, suggesting a nucleophilic addition of a succinate-derived enolate to an electrophilic benzaldehyde derivative. This approach is embodied in the classical Stobbe condensation.

Primary Synthesis Pathway: The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and a succinic acid diester in the presence of a strong base.[2][3][4] This reaction is exceptionally well-suited for the synthesis of this compound, starting from 2-bromobenzaldehyde and diethyl succinate.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, typically a metal alkoxide like sodium ethoxide or potassium tert-butoxide, deprotonates the α-carbon of the diethyl succinate, forming a reactive enolate.

-

Aldol-type Addition: The succinate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde.

-

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization (a Dieckmann-like condensation) to form a γ-lactone intermediate, known as a Stobbe intermediate.[2] This irreversible step is the driving force of the reaction.

-

Lactone Opening & Elimination: The base then promotes the opening of the lactone ring. Subsequent elimination of an ethoxide group and a proton generates the alkylidene succinic acid half-ester.

-

Hydrolysis: The final step involves the saponification (hydrolysis) of the remaining ester group under basic conditions, followed by acidification to yield the target dicarboxylic acid.

The overall transformation effectively converts an aldehyde into an alkylidenesuccinic acid, which is then reduced to the final product.

Visualization of the Stobbe Pathway

The following diagram outlines the core workflow for the synthesis of this compound via the Stobbe condensation.

Caption: Workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established Stobbe condensation procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 |

| Diethyl succinate | 174.20 | 21.0 g | 0.12 |

| Potassium tert-butoxide | 112.21 | 12.4 g | 0.11 |

| tert-Butanol | - | 150 mL | - |

| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 |

| Conc. Hydrochloric Acid | 36.46 | As needed | - |

| 5% Palladium on Carbon | - | 1.0 g | - |

| Ethanol | - | 200 mL | - |

| Toluene | - | As needed | - |

Step-by-Step Procedure

Part A: Stobbe Condensation and Hydrolysis

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Reagent Addition: Charge the flask with 150 mL of anhydrous tert-butanol and 12.4 g (0.11 mol) of potassium tert-butoxide. Stir the mixture under a nitrogen atmosphere until the base dissolves.

-

Reactant Mixture: In a separate beaker, prepare a mixture of 18.5 g (0.10 mol) of 2-bromobenzaldehyde and 21.0 g (0.12 mol) of diethyl succinate.

-

Initiation: Add the aldehyde-ester mixture dropwise to the stirring solution of the base over 20 minutes. An exothermic reaction will occur, and the color will typically change to a deep yellow or orange.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of 20 g of sodium hydroxide in 100 mL of water. Heat the mixture to reflux for an additional 4 hours to saponify the ester group.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the aqueous layer with 2x 50 mL of diethyl ether to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2. A thick, pale-yellow precipitate of (2-bromobenzylidene)succinic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Reduction to the Final Product

-

Setup: To a hydrogenation vessel, add the dried (2-bromobenzylidene)succinic acid from the previous step and 200 mL of ethanol.

-

Catalyst: Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Filtration: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.

-

Recrystallization: Recrystallize the crude product from hot toluene to afford pure this compound as a white crystalline solid.

Alternative Synthesis Pathways

While the Stobbe condensation is highly effective, other methods for forming aryl-succinic acids exist, though they may be less direct for this specific target.

-

Heck Reaction: A palladium-catalyzed reaction between a dialkyl itaconate and an aryl halide (like 1-bromo-2-iodobenzene) could form the carbon-carbon bond.[5] This would be followed by hydrolysis and reduction of the double bond.

-

Michael Addition: The conjugate addition of a nucleophile derived from a 2-bromophenylacetic ester to an acrylate derivative could be another route, although this requires more steps to install the second carboxylic acid functionality.

-

Alkylation of Phenylacetate: A method described in patent literature involves the condensation of a phenylacetate with a chloroacetate in the presence of a phase transfer catalyst, followed by hydrolysis.[6] This approach is more suited for phenylsuccinic acid itself but could be adapted for substituted analogues.

The following diagram illustrates the conceptual differences between these approaches.

Caption: Conceptual overview of different synthetic routes.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the Stobbe condensation of 2-bromobenzaldehyde and diethyl succinate, followed by hydrolysis and catalytic hydrogenation. This multi-step, one-pot sequence leverages a classic named reaction that is robust and high-yielding. The mechanistic understanding of the irreversible lactone formation provides insight into the reaction's efficiency. While alternative routes like the Heck reaction exist, the Stobbe condensation remains the cornerstone methodology for this class of compounds, offering a practical and scalable pathway for researchers in organic synthesis and drug discovery.

References

- Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Johnson, W. S., & Daub, G. H. (1951).

- Stobbe, H. (1893). Condensation des Acetons mit Bernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.

- Google Patents. (n.d.). US4939288A - Method of preparing (R)-succinic acid derivatives.

- Google Patents. (n.d.). CN106636228A - Phenyl succinic acid preparation method.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. synarchive.com [synarchive.com]

- 5. US4939288A - Method of preparing (R)-succinic acid derivatives - Google Patents [patents.google.com]

- 6. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)succinic Acid: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(2-bromophenyl)succinic acid, a valuable building block in the development of novel pharmaceutical agents and complex organic molecules.[1] The primary focus of this document is the elucidation of the most practical and efficient synthetic route, the Stobbe condensation, detailing the selection of starting materials, reaction mechanisms, and a thorough experimental protocol. Furthermore, alternative palladium-catalyzed cross-coupling approaches are discussed, offering a broader perspective on potential synthetic avenues. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, actionable insights for the laboratory.

Introduction: The Significance of this compound

This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its structure, featuring a substituted aromatic ring coupled with a dicarboxylic acid moiety, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

Primary Synthetic Route: The Stobbe Condensation

The Stobbe condensation is a robust and widely employed method for the formation of a carbon-carbon bond between a carbonyl compound and a succinic ester, yielding an alkylidenesuccinic acid or its corresponding ester.[2][3][4][5] This reaction is particularly well-suited for the synthesis of this compound.

Core Starting Materials

The successful synthesis of this compound via the Stobbe condensation hinges on the appropriate selection of two key starting materials:

-

2-Bromobenzaldehyde: This aromatic aldehyde serves as the electrophilic carbonyl component. The bromine atom at the ortho position is a crucial feature for subsequent synthetic transformations.

-

Diethyl Succinate: This ester of succinic acid provides the nucleophilic component after deprotonation by a strong base. Other dialkyl succinates can also be used, but diethyl succinate is common due to its commercial availability and favorable reaction characteristics.

The Causality Behind Experimental Choices: Reaction Mechanism

The Stobbe condensation proceeds through a fascinating and elegant reaction cascade, which dictates the choice of reagents and conditions:

-

Enolate Formation: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon of diethyl succinate, forming a resonance-stabilized enolate.[1][6] The choice of base is often correlated with the solvent used.

-

Aldol-Type Addition: The succinate enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzaldehyde.

-

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, forming a γ-lactone intermediate. This step is a key feature of the Stobbe condensation.[3]

-

Ring Opening: The lactone is then opened by the base to yield the salt of a half-ester of the alkylidenesuccinic acid.

-

Hydrolysis: Subsequent acidic workup protonates the carboxylate, and saponification with a strong base followed by acidification yields the final this compound.

This mechanistic pathway is depicted in the following diagram:

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Stobbe condensation.

Materials:

-

2-Bromobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.1 equivalents) and anhydrous tert-butanol.

-

Reagent Addition: A solution of 2-bromobenzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) in anhydrous tert-butanol is added dropwise to the stirred suspension of potassium tert-butoxide at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, the excess tert-butanol is removed under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials.

-

Hydrolysis: The aqueous layer is then made strongly basic with a concentrated solution of sodium hydroxide and heated to reflux for 4-6 hours to saponify the ester group.

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Data Presentation:

| Parameter | Value/Condition |

| Base | Potassium tert-butoxide |

| Solvent | tert-Butanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours (condensation), 4-6 hours (hydrolysis) |

| Purification Method | Recrystallization |

Alternative Synthetic Strategies: An Overview

While the Stobbe condensation is a highly effective method, other modern synthetic techniques could potentially be employed for the synthesis of this compound. These often involve palladium-catalyzed cross-coupling reactions.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[7][8][9] In a potential synthesis of a precursor to this compound, 2-bromoiodobenzene could be coupled with an unsaturated succinic ester derivative, such as diethyl maleate or diethyl fumarate. Subsequent reduction of the double bond would yield the desired saturated succinic acid derivative.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[10][11][12][13] A plausible, albeit more complex, route could involve the synthesis of a suitable boronic ester derivative of succinic acid, which would then be coupled with 1,2-dibromobenzene. This approach would likely require more synthetic steps to prepare the necessary organoboron reagent.

Conclusion

For the synthesis of this compound, the Stobbe condensation stands out as the most direct, efficient, and well-established method. Its reliance on readily available starting materials, 2-bromobenzaldehyde and diethyl succinate, and a straightforward reaction sequence makes it an ideal choice for both academic research and process development. While alternative palladium-catalyzed methods like the Heck and Suzuki couplings offer theoretical pathways, they generally involve more complex starting materials or additional synthetic steps. Therefore, for researchers and drug development professionals seeking a reliable and practical synthesis, the Stobbe condensation is the recommended and authoritative approach.

References

-

Stobbe Condensation. Organic Reactions. 1951;6:1. Available from: [Link]

-

Wikipedia. Stobbe condensation. Available from: [Link]

-

Johnson, W. S.; Daub, G. H. The Stobbe Condensation. Organic Reactions. Available from: [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Stobbe condensation. Available from: [Link]

-

Banerjee, A. K., et al. Stobbe Condensation. Organic & Medicinal Chem IJ. 2022;11(4):555818. Available from: [Link]

-

Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

Unacademy. About Stobbe Reaction and Its Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Chemed Purdue. Grignard Reagents. Available from: [Link]

-

Juniper Publishers. Stobbe Condensation. Available from: [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

-

MDPI. Heck Reaction—State of the Art. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

University of Missouri-St. Louis. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Available from: [Link]

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

-

Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. Available from: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Stobbe Condensation [drugfuture.com]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. All about Stobbe reaction [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. sciforum.net [sciforum.net]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-(2-Bromophenyl)succinic acid

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)succinic Acid

This guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No: 20608-82-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary. It offers practical, field-proven methodologies for the experimental determination of these properties, grounding theoretical predictions in actionable laboratory protocols.

Given that experimentally determined data for this compound is not widely available in peer-reviewed literature, this guide adopts a dual approach. First, it presents high-quality predicted data from reputable chemical databases. Second, and more critically, it provides detailed, self-validating protocols for how a researcher would empirically determine these values, explaining the causality behind experimental choices. This approach ensures that scientists have both a reliable starting point for their work and the tools to generate and validate their own findings.

Core Molecular and Physicochemical Properties

This compound is a derivative of succinic acid, a key metabolic intermediate. The introduction of a 2-bromophenyl group creates a chiral center and significantly modifies the molecule's steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and pharmaceutical agents[1][2].

Identity and Predicted Properties

A summary of the fundamental identifiers and computationally predicted physical properties for this compound is presented below. It is imperative to note that predicted values, while useful for estimation, must be confirmed by empirical measurement for any rigorous application.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1] |

| CAS Number | 20608-82-6 | [3] |

| Molecular Formula | C₁₀H₉BrO₄ | [3] |

| Molecular Weight | 273.08 g/mol | [3] |

| Boiling Point | 365.1 ± 27.0 °C (at 760 mmHg, Predicted) | [3] |

| Density | 1.691 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 174.6 °C (Predicted) | |

| pKa₁ | 3.36 ± 0.10 (Predicted) |

Melting Point: Experimental Determination

The melting point is a critical indicator of purity. While an experimentally determined value for this compound is not publicly documented, the following protocol outlines the standard method for its determination using a capillary melting point apparatus. For context, the parent compound, succinic acid, has a melting point of 184.5-185 °C[4]. The bulky, polarizable bromophenyl group is expected to significantly alter this value.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is finely pulverized on a watch glass using a spatula.

-

Capillary Loading: A capillary tube (sealed at one end) is tapped, open-end down, into the powder. The sample is packed into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary is placed into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: The temperature is increased rapidly (10-20 °C/min) to find an approximate melting range.

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to within 20 °C of the preliminary measurement, then the heating rate is slowed to 1-2 °C/min.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid[4]. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Profile: Experimental Workflow

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological assays. No specific solubility data for this compound is published. However, its structure—containing two polar carboxylic acid groups and a large, nonpolar bromophenyl group—suggests it will have nuanced solubility. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[5].

Protocol for Qualitative and Semi-Quantitative Solubility Assessment

-

Solvent Selection: Choose a range of relevant solvents (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane).

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial.

-

Observation: After each addition, cap the vial and vortex for 30-60 seconds. Observe for complete dissolution.

-

Classification:

-

Very Soluble: Dissolves in < 1 mL.

-

Soluble: Dissolves in 1-3 mL.

-

Sparingly Soluble: Dissolves in 3-10 mL.

-

Insoluble: Does not fully dissolve in > 10 mL.

-

-

Heating: For samples that are sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe any temperature-dependent solubility.

-

Documentation: Record the approximate volume of each solvent required for dissolution. This provides a valuable, practical dataset for future experimental design.

Caption: Correlation of molecular structure to expected spectroscopic signals.

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be required.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) following the instrument's standard operating procedures to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by the carboxylic acid features.

Anticipated Characteristic IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad, strong band from ~2500-3300 cm⁻¹ . This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[6]

-

C-H Stretch (Aromatic/Aliphatic): Weaker bands from ~2850-3100 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A very strong, sharp band around 1700-1725 cm⁻¹ .[6] The presence of hydrogen bonding may cause this peak to broaden.

-

C=C Stretch (Aromatic): Medium intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ .

-

C-O Stretch / O-H Bend: Medium bands in the fingerprint region, 1200-1400 cm⁻¹ .

-

C-Br Stretch: A weak to medium band in the low-frequency region, 500-600 cm⁻¹ .

Protocol for Acquiring an IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until it is a fine, homogeneous powder.

-

Pressing: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The most critical diagnostic feature for a compound containing one bromine atom is its isotopic signature.

Anticipated Mass Spectrum Features

-

Molecular Ion Peak (M⁺): The spectrum should show a pair of peaks for the molecular ion corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. Therefore, one would expect to see peaks at m/z 272 (for C₁₀H₉⁷⁹BrO₄) and m/z 274 (for C₁₀H₉⁸¹BrO₄) with roughly equal intensity.

-

Technique Dependence: Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, the most prominent peak would likely be the deprotonated molecule, [M-H]⁻, at m/z 271 and 273 .

-

Fragmentation: Common fragmentation patterns would involve the loss of water (-18), a carboxyl group (-45), or the bromine atom (-79/81).

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be broadly published, this guide provides a robust framework for its characterization. By combining high-quality predicted data with detailed, standard operating protocols for melting point, solubility, NMR, IR, and mass spectrometry, researchers are equipped to confidently generate and validate the necessary data for their work. Adherence to these methodologies will ensure the production of reliable, high-quality data essential for advancing research and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]

-

Truman State University. Melting Point Experiment. [Link]

-

He, Y., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 59-70. [Link]

-

NIST. Succinic anhydride, bromo-. [Link]

-

MassBank. Succinic acid; GC-EI-TOF; MS. [Link]

-

MassBank. Succinic acid; LC-ESI-ITFT; MS2. [Link]

-

NIST. α-Bromophenylacetic acid. [Link]

-

ResearchGate. FTIR spectrum of succinic acid crystal. [Link]

-

ResearchGate. Solubility of Succinic Acid in Ethanol Plus Water Systems from 278.15 K to 333.15 K. [Link]

-

Cheméo. Succinic acid, 2-bromo-4-fluorophenyl 2,2,3,3,4,4,4-heptafluorobutyl ester. [Link]

-

Biological Magnetic Resonance Bank. bmse000183 Succinic Acid at BMRB. [Link]

-

ResearchGate. FT-IR ATR spectra of succinic acid. [Link]

-

ResearchGate. FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. [Link]

-

NIST. Succinic acid, 2-decyl dodecyl ester. [Link]

-

PubMed. Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. [Link]

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids?. [Link]

-

ChemSynthesis. 2-(4-methylphenyl)succinic acid. [Link]

-

ResearchGate. Solubility data for succinic acid, obtained in the present work. [Link]

-

NIST. Succinic acid, butyl ethyl ester. [Link]

-

MassBank. Succinic acid; LC-ESI-QTOF; MS2. [Link]

-

PubChem. Bromosuccinic acid. [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores. [Link]

-

ResearchGate. Is succinic anhydride stable in DMSO?. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Bromophenyl)succinic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)succinic acid, a substituted derivative of succinic acid, is a molecule of significant interest in the realms of pharmaceutical development, organic synthesis, and materials science. Its structural architecture, featuring a bromine atom on the phenyl ring and a flexible four-carbon dicarboxylic acid chain, imparts unique chemical properties that make it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the structural formula, key chemical properties, a representative synthesis protocol, and the diverse applications of this important chemical intermediate.

Elucidation of the Structural Formula

The definitive identity of this compound is established through its unique structural formula and is cataloged under CAS Number 20608-82-6 .

Molecular and Structural Representation

The molecular formula of this compound is C10H9BrO4 . This formula accounts for all the constituent atoms in the molecule. The structural formula provides the precise arrangement and bonding of these atoms.

The IUPAC name for this compound is 2-(2-bromophenyl)butanedioic acid . This systematic name clearly defines the connectivity of the molecule: a four-carbon dicarboxylic acid (butanedioic acid or succinic acid) is substituted at the second carbon position with a 2-bromophenyl group.

IUPAC name for 2-(2-Bromophenyl)succinic acid.

An In-Depth Technical Guide on 2-(2-Bromophenyl)succinic Acid: Nomenclature, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in pharmaceutical and materials science research. The primary focus is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, which is correctly stated as 2-(2-bromophenyl)butanedioic acid [1][2]. This document elucidates the fundamental IUPAC nomenclature rules governing this assignment, including the prioritization of functional groups and the numbering of the parent chain. Furthermore, this guide synthesizes key physicochemical data, discusses its applications as a versatile synthetic intermediate, and presents an exemplary analytical workflow relevant to its characterization. This content is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Part 1: Deconstruction of IUPAC Nomenclature

The systematic name of a chemical compound is its unique identifier, ensuring unambiguous communication in scientific and regulatory contexts. The common name "this compound" is widely used but derives from the trivial name "succinic acid." The official IUPAC name is determined by a hierarchical set of rules.

Identifying the Principal Functional Group and Parent Chain

The structure contains two carboxylic acid (-COOH) groups. According to IUPAC priority rules, carboxylic acids are among the highest-priority functional groups, and they determine the suffix of the name[3][4][5].

-

Principal Functional Groups : Two carboxylic acid groups.

-

Parent Chain : The longest continuous carbon chain containing these principal functional groups must be identified[6][7]. In this case, the chain consists of four carbon atoms, including the two carboxyl carbons. The alkane name for a four-carbon chain is "butane."

-

Parent Name : Because there are two carboxylic acid groups, the suffix "-oic acid" is modified to "-dioic acid." Therefore, the parent name is butanedioic acid [8][9][10]. This is the systematic IUPAC name for succinic acid[8][9].

Numbering the Parent Chain

The butanedioic acid chain is numbered from 1 to 4, starting from one carboxyl carbon to the other, to assign the lowest possible locants (positions) to the substituents[11][12].

-

Chain : HOOC-CH-CH₂-COOH

-

Numbering : C1(OOH)-C2(H)-C3(H₂)-C4(OOH)

The substituent is located on the second carbon of this chain.

Naming the Substituent

The substituent attached to the C2 position is a phenyl group that is itself substituted with a bromine atom.

-

Base Substituent : Phenyl group.

-

Secondary Substituent : A bromine (Bromo) group.

-

Position : The bromine is on the second carbon of the phenyl ring, relative to its point of attachment to the parent chain. This is designated by the locant '2-'.

-

Full Substituent Name : (2-Bromophenyl). Parentheses are used because it is a complex substituent.

Assembling the Full IUPAC Name

Combining the components yields the definitive IUPAC name.

-

Locant of Substituent : 2-

-

Substituent Name : (2-Bromophenyl)

-

Parent Name : butanedioic acid

Final IUPAC Name : 2-(2-bromophenyl)butanedioic acid[1][2][13].

Part 2: Physicochemical Properties and Identifiers

A summary of key identifiers and computed properties for 2-(2-bromophenyl)butanedioic acid is essential for laboratory use, procurement, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromophenyl)butanedioic acid | [1][2] |

| CAS Number | 20608-82-6 | [1][2][14] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][14] |

| Molecular Weight | 273.08 g/mol | [2][14] |

| PubChem CID | 53407298 | [1] |

| InChI Key | ZYVUHPNGZXZEFZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br | [1] |

| MDL Number | MFCD06658382 | [14] |

Part 3: Applications in Research and Development

2-(2-Bromophenyl)butanedioic acid is not an end-product but a valuable intermediate. Its bifunctional nature—a dicarboxylic acid for amide/ester formation and a bromophenyl group for cross-coupling reactions—makes it a versatile building block.

-

Pharmaceutical Synthesis : This compound serves as an intermediate in the synthesis of various pharmaceutical agents.[1] The succinic acid moiety can improve the aqueous solubility and salt-forming capabilities of a drug candidate, while the bromophenyl group acts as a handle for introducing further molecular complexity, often enhancing target binding or modifying pharmacokinetic properties. It is particularly noted for its use in developing agents for neurological disorders.[1] Similar structures, like 2-(3-Bromophenyl)succinic acid, are used to develop anti-inflammatory and anticancer drugs.[15]

-

Organic Synthesis : It is employed in the preparation of more complex molecules where specific stereochemistry and functionality are required.[1] The bromine atom can be readily substituted or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Materials Science : The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The presence of the bulky, halogenated phenyl group can impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and flame retardancy.[1]

Part 4: Exemplary Experimental Protocol: Purity Assessment by HPLC

Verifying the purity of a synthetic intermediate is a critical, self-validating step in any research pipeline. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The protocol below is a representative method.

Objective

To determine the purity of a sample of 2-(2-bromophenyl)butanedioic acid using Reverse-Phase HPLC with UV detection.

Materials and Reagents

-

Sample of 2-(2-bromophenyl)butanedioic acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks, pipettes, vials

Methodology

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

-

-

Standard Preparation :

-

Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~0.5 mg/mL.

-

Prepare a working standard of ~50 µg/mL by diluting the stock solution.

-

-

HPLC System and Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

UV Detector Wavelength : 220 nm (based on typical absorbance for a phenyl ring).

-

Column Temperature : 30 °C.

-

Gradient Elution :

Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |

-

-

Data Analysis :

-

Integrate the peak area of the chromatogram.

-

Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

References

- This compound | 20608-82-6. J&K Scientific LLC.

- IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. eSaral.

- 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks.

- Priority order of functional groups in IUPAC nomenclature.

- 18.

- Classification and IUPAC Nomenclature | Rules, Steps, and Examples. Allen Overseas.

- IUPAC nomencl

- What is the IUPAC name of succinic acid class 11 chemistry CBSE. Vedantu.

- IUPAC Nomenclature Rules to Know for Organic Chemistry. Fiveable.

- ÁCIDO 2-(2-BROMO-FENILO)-SUCCÍNICO 20608-82-6 wiki. Guidechem.

- How to name organic compounds using the IUPAC rules. University of Calgary.

- 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Chemistry LibreTexts.

- 2-(2-BROMO-PHENYL)

- 2-(2-Bromo-phenyl)-succinic acid | 20608-82-6. Appchem.

- Illustrated Glossary of Organic Chemistry - Succinic acid. UCLA Department of Chemistry & Biochemistry.

- Succinic acid. Wikipedia.

- 2-(3-Bromophenyl)succinic acid.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. guidechem.com [guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. What is the IUPAC name of succinic acid class 11 chemistry CBSE [vedantu.com]

- 9. Illustrated Glossary of Organic Chemistry - Succinic acid [chem.ucla.edu]

- 10. Succinic acid - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. appchemical.com [appchemical.com]

- 15. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(2-Bromophenyl)succinic Acid

Introduction